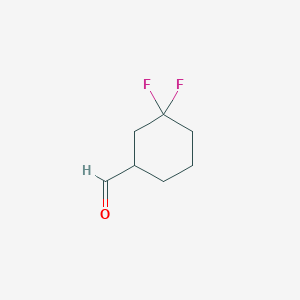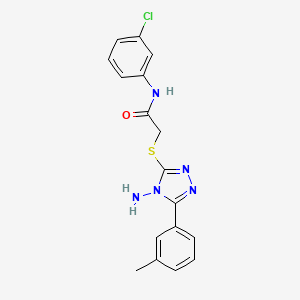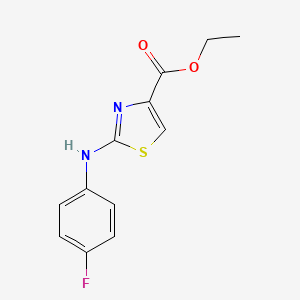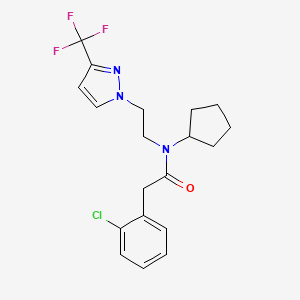
tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate, also known as Br-CPCC, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
Tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate acts as a GABA receptor agonist, which means it binds to and activates GABA receptors in the brain. GABA receptors are important inhibitory receptors in the brain, and their activation leads to a decrease in neuronal activity. This decrease in neuronal activity is responsible for the physiological and biochemical effects of tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate are primarily due to its activation of GABA receptors. These effects include sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate in lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological conditions. However, one limitation of using tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate. One direction is to explore its potential therapeutic applications in neurological disorders such as epilepsy and Parkinson's disease. Another direction is to synthesize new compounds based on tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate with improved solubility and potency. Finally, further studies are needed to elucidate the exact mechanism of action of tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate and its effects on different types of GABA receptors.
Synthesemethoden
Tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate can be synthesized using a two-step procedure. The first step involves the reaction of cyclopropylamine with tert-butyl chloroformate, which produces tert-butyl N-cyclopropylcarbamate. In the second step, the tert-butyl N-cyclopropylcarbamate is reacted with 2-bromoethylamine hydrobromide to produce tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has been used in various scientific research applications, including cancer research, neurological research, and drug discovery. In cancer research, tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurological research, tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has been used as a tool to study the role of GABA receptors in the brain. In drug discovery, tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has been used as a starting material to synthesize new compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIWOJOWAWNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)

![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)
![2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2867379.png)

![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)
